6-[3-(1-Cyclohexyltetrazol-5-yl)propoxy]carbostyril is a carbostyril derivative investigated for its potential in treating Alzheimer's disease. [] Carbostyrils are a class of organic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and they are known to exhibit a range of biological activities.
The compound is structurally related to cilostazol, which is known for inhibiting phosphodiesterase III, leading to increased cyclic adenosine monophosphate levels in platelets and vascular tissue. This mechanism results in vasodilation and inhibition of platelet aggregation, making it valuable in treating conditions like intermittent claudication and peripheral artery disease . The systematic name reflects its complex structure, which includes a quinolinone core substituted with a propoxy group linked to a cyclohexyl-1H-tetrazole.
The synthesis of 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone typically involves several key steps:
The molecular formula for 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone is , with a molecular weight of approximately 353.42 g/mol. The structure features:
The absence of defined stereocenters indicates that the compound is achiral, simplifying its synthesis and characterization .
Chemical reactions involving this compound primarily focus on its role as an intermediate in synthesizing various derivatives or related compounds. Key reactions include:
These reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity .
The mechanism of action for 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone is closely related to its parent compound, cilostazol:
The physical properties of 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone include:
Chemical properties include stability under standard laboratory conditions but may require specific storage conditions (e.g., cool, dry place) to maintain integrity over time .
6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone has several important applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its importance in drug development and therapeutic applications.
The compound 6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-2(1H)-quinolinone (CAS: 73963-46-9) emerged in the late 20th century through targeted pharmacological research by Otsuka Pharmaceutical Co., Ltd. Designated initially as OPC-3930, it was identified as a primary metabolite of the antiplatelet drug cilostazol during preclinical development. The nomenclature reflects a systematic integration of structural features: "6-(3-propoxy)" denotes the quinolinone linker, "1-cyclohexyl-1H-tetrazol-5-yl" specifies the tetrazole substituent, and "2(1H)-quinolinone" defines the core carbostyril scaffold [2] [3]. Synonymous designations reveal its functional roles:
Table 1: Key Identifiers and Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 73963-46-9 | [2] [3] |
Molecular Formula | C₁₉H₂₃N₅O₂ | [2] [3] |
Molecular Weight | 353.42 g/mol | [3] |
Melting Point | 211–212°C (in chloroform) | [2] |
OPC-3930 belongs to the carbostyril (2-quinolinone) family, characterized by a bicyclic structure featuring a benzopyridinone core. This scaffold is pharmacologically privileged due to its dual capabilities:
Table 2: Structural and Functional Comparison of Key Carbostyril Derivatives
Compound | Core Structure | Key Modifications | Biological Role | |
---|---|---|---|---|
6-Hydroxy-2(1H)-quinolinone | Basic carbostyril | Unsubstituted -OH at C6 | Synthetic precursor | [10] |
Cilostazol | 3,4-Dihydroquinolin-2-one | Tetrazole units at C6 and N1 | Parent PDE3 inhibitor | [6] [8] |
OPC-3930 | 2(1H)-Quinolinone | Single tetrazole-propoxy at C6 | Active metabolite | [2] [3] |
The molecular hybridization of tetrazole and quinolinone in OPC-3930 leverages synergistic pharmacological mechanisms:
Table 3: Functional Contributions of Hybrid Pharmacophore Components
Structural Element | Chemical Role | Therapeutic Impact |
---|---|---|
1-Cyclohexyl-1H-tetrazol-5-yl | Metabolic stability enhancement | Prolonged half-life vs. carboxylate analogs |
Propoxy linker | Spatial orientation control | Optimal tetrazole positioning for mitoKCa binding |
2(1H)-Quinolinone | PDE3/cAMP modulation scaffold | Baseline cardioprotective signaling |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0